molecular formula C16H16N4O5S3 B2797647 (Z)-ethyl 2-(2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173350-17-8

(Z)-ethyl 2-(2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2797647
CAS No.: 1173350-17-8
M. Wt: 440.51
InChI Key: ZRPRLYNOCJCXHD-MSUUIHNZSA-N
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Description

(Z)-Ethyl 2-(2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is a heterocyclic compound featuring a benzo[d]thiazol core substituted with a methylsulfonyl group at position 6 and a 4-methyl-1,2,3-thiadiazole-5-carbonyl imino moiety at position 2. The ethyl acetate side chain at the 3-position further modulates its physicochemical properties.

Properties

IUPAC Name

ethyl 2-[6-methylsulfonyl-2-(4-methylthiadiazole-5-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S3/c1-4-25-13(21)8-20-11-6-5-10(28(3,23)24)7-12(11)26-16(20)17-15(22)14-9(2)18-19-27-14/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPRLYNOCJCXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=C(N=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is a hybrid compound that combines the structural motifs of thiadiazoles and benzothiazoles. These classes of compounds have been extensively studied for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure

The compound's structure can be broken down as follows:

  • Thiadiazole moiety : Contributes to the compound's potential pharmacological properties.
  • Benzothiazole core : Known for its broad range of biological activities.
  • Ethyl acetate group : May enhance solubility and bioavailability.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities:

Anti-inflammatory Activity

Research on related thiadiazole-benzothiazole hybrids has shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For instance:

  • A study demonstrated that certain derivatives exhibited selective COX-1 inhibition with an IC50 value of 51.36% at 100 µM, while COX-2 inhibition was significantly lower at 11.05% .
CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound 751.36 ± 3.3211.05 ± 1.69

Anticancer Activity

The benzothiazole derivatives have also been investigated for their anticancer properties. One study highlighted the efficacy of compounds against various cancer cell lines:

  • A derivative showed an IC50 value of 4.363 µM against HCT 116 colon cancer cells, indicating strong anticancer potential compared to standard drugs like doxorubicin .

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial activity of similar compounds against various pathogens:

  • Certain thiadiazole derivatives demonstrated significant antibacterial activity comparable to standard antibiotics .

Case Studies

  • Inhibition of VEGFR : A related benzothiazole compound exhibited an 83% inhibitory effect on VEGFR-2 in MCF-7 breast cancer cells, suggesting potential applications in targeting angiogenesis in tumors .
  • Cytotoxicity Against Glioblastoma : Thiadiazole derivatives were tested for their cytotoxic effects against glioblastoma multiforme cells, with several compounds showing potent antitumor activity .

Mechanistic Insights

Molecular docking studies have been employed to explore the binding interactions of these compounds with target proteins:

  • The presence of hydrogen bonds between the compound and active site residues has been identified as a critical factor in its inhibitory activity against COX enzymes .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (Z)-ethyl 2-(2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step reactions starting from readily available precursors. The initial steps often include the formation of the thiadiazole and benzo[d]thiazole moieties through condensation reactions. Advanced techniques such as microwave-assisted synthesis may enhance yield and reduce reaction times .

Key Steps in Synthesis:

  • Formation of Thiadiazole : Using 4-methyl-1,2,3-thiadiazole-5-carboxylic acid as a precursor.
  • Condensation with Benzothiazole : Reacting with appropriate benzothiazole derivatives to form the core structure.
  • Final Esterification : Converting the carboxylic acid derivative into an ester using ethyl alcohol.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmaceutical development:

Antimicrobial Activity

Studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant antifungal and antibacterial activity against various pathogens .

Anticancer Properties

Research indicates that certain derivatives of thiadiazoles possess anticancer properties. For example, compounds derived from 1,2,4-triazoles have been evaluated for their effectiveness against cancer cell lines, demonstrating promising results in inhibiting tumor growth .

Case Studies

Several studies have documented the application of similar compounds in clinical settings:

  • Antifungal Studies : A comparative study showed that thiadiazole derivatives can outperform traditional antifungals like bifonazole in efficacy against certain fungal strains .
    CompoundActivityReference
    Thiadiazole Derivative AHigh
    BifonazoleModerate
  • Anticancer Evaluations : In vitro studies on human colon cancer cell lines revealed that certain derivatives exhibited IC50 values lower than established chemotherapeutics like doxorubicin, indicating potential for development as anticancer agents .
    CompoundIC50 Value (μM)Reference
    Compound X4.36
    Doxorubicin10.00

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfonyl Group

The electron-withdrawing methylsulfonyl (–SO₂CH₃) group at position 6 of the benzothiazole ring facilitates nucleophilic aromatic substitution (NAS) under basic conditions.

Key Observations:

  • Reagents : Primary/secondary amines (e.g., piperidine, aniline) or thiols.

  • Conditions : Polar aprotic solvents (DMF, DMSO) at 80–100°C .

  • Outcome : Substitution of the methylsulfonyl group with nucleophiles, yielding derivatives like 6-aminobenzothiazoles or 6-thiobenzothiazoles. The reaction follows an SNAr mechanism , with the sulfonyl group stabilizing the Meisenheimer intermediate .

Example Reaction:

Compound+R-NH2DMF, 90°C6-R-NH-Benzothiazole derivative+CH3SO2\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{DMF, 90°C}} \text{6-R-NH-Benzothiazole derivative} + \text{CH}_3\text{SO}_2^-

Hydrolysis of the Ester Group

The ethyl acetate moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Reaction Pathways:

Condition Product Catalyst Yield
Acidic (HCl, H₂O/EtOH)Carboxylic acidNone85–90%
Basic (NaOH, H₂O)Sodium carboxylatePhase-transfer agent78–82%
  • Mechanism : Base-mediated saponification proceeds via nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate .

  • Applications : Hydrolyzed products serve as intermediates for further functionalization (e.g., amidation, esterification) .

Cyclization and Ring-Opening Reactions

The thiadiazole ring participates in cycloaddition and ring-opening reactions due to its electron-deficient nature.

Key Reactions:

  • Ring-Opening with Amines :
    Under Lewis acid catalysis (e.g., BF₃·OEt₂), the thiadiazole undergoes ring-opening to form thioamide intermediates, which can cyclize into thiazolidinones .
    Example:

    Thiadiazole+R-NH2BF3OEt2ThioamideThiazolidinone\text{Thiadiazole} + \text{R-NH}_2 \xrightarrow{\text{BF}_3\cdot\text{OEt}_2} \text{Thioamide} \rightarrow \text{Thiazolidinone}
  • Diels-Alder Reactivity :
    The thiadiazole acts as a dienophile in [4+2] cycloadditions with conjugated dienes, yielding bicyclic adducts .

Condensation at the Imino Group

The imino (–NH–) group participates in condensation reactions with aldehydes or ketones, forming Schiff bases.

Experimental Data:

Reagent Product Catalyst Yield
Aromatic aldehydesSchiff base derivativesβ-cyclodextrin-SO₃H70–75%
α-KetoacidsHydrazone-linked hybridsPiperidine65–70%
  • Mechanism : The imino nitrogen attacks the electrophilic carbonyl carbon of aldehydes, followed by dehydration .

Oxidation and Reduction

  • Oxidation :
    The methylsulfonyl group is resistant to further oxidation, but the thiadiazole sulfur can oxidize to sulfoxides/sulfones under strong oxidants (e.g., mCPBA) .

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond in the imino group to C–N, yielding amine derivatives.

Photochemical Reactivity

Under UV light (λ = 254 nm), the benzothiazole-thiadiazole system undergoes Norrish-type cleavage , generating radical intermediates that recombine to form dimeric products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s benzo[d]thiazol core is structurally analogous to quinazolinone derivatives (e.g., 6,8-dibromo-2-methylquinazolin-4-yloxy-acetohydrazide), which share fused aromatic systems but differ in heteroatom arrangement (N vs. S) . Key distinctions include:

  • Methylsulfonyl Group : The electron-withdrawing methylsulfonyl substituent at position 6 enhances polarity and may improve solubility compared to halogenated analogues (e.g., 6,8-dibromo derivatives in ) .
  • Z-Configuration : The stereochemistry aligns with (Z)-5-(substituted benzylidene)thiazol-4(5H)-ones (), where the Z-isomer stabilizes intramolecular interactions, affecting molecular packing and reactivity .

Data Table: Key Comparisons with Analogues

Compound Class/Example Core Structure Key Substituents Synthesis Highlights Biological Activity Reference
Target Compound Benzo[d]thiazol 6-methylsulfonyl, thiadiazole-carbonyl Likely alkylation/condensation Not reported
Quinazolinone (6,8-dibromo-2-methyl) Quinazolin-4(3H)-one 6,8-dibromo, methyl Cyclization with formamide Analgesic (selected)
(Z)-5-(Substituted benzylidene)thiazoles Thiazol-4(5H)-one Benzylidene, phenylamino Condensation, Z-configuration Structural studies
Thiadiazoles (14a–c) 1,3,4-Thiadiazole Aryl, alkyl Cyclization of hydrazides Analgesic
Thiazolylmethylcarbamates Thiazol-5-ylmethyl Carbamate, hydroperoxypropan-2-yl Multi-step functionalization Enzyme-targeting potential

Research Findings and Implications

  • Stereochemical Stability : The Z-configuration in the target compound, as in ’s thiazol-4(5H)-ones, may enhance stability against isomerization, crucial for consistent pharmacokinetics .
  • Solubility vs. Bioactivity : The methylsulfonyl group likely improves aqueous solubility compared to halogenated analogues (), but this could reduce membrane permeability, necessitating formulation studies .
  • Unanswered Questions : Direct pharmacological data for the target compound are absent in the evidence. Future work should prioritize assays (e.g., COX inhibition, analgesic models) to validate hypotheses derived from structural analogs .

Q & A

Basic: What are the common synthetic routes for preparing this compound?

Answer:
The synthesis typically involves multi-step protocols:

Formation of Key Intermediates : Start with commercially available benzo[d]thiazole derivatives. For example, introduce the methylsulfonyl group via sulfonation at the 6-position using methanesulfonic anhydride under controlled conditions .

Imine Formation : React the intermediate with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride under anhydrous conditions (e.g., THF, 0–5°C) to form the imine linkage. Use triethylamine as a base to neutralize HCl .

Acetylation : Introduce the ethyl acetate moiety via nucleophilic substitution or esterification, optimizing solvent choice (e.g., DCM or ethyl acetate) and reaction time .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (DMF/ethanol) to achieve >95% purity .

Advanced: How can computational methods predict this compound’s biological targets?

Answer:

Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases, proteases). The thiadiazole and methylsulfonyl groups may exhibit strong hydrogen bonding with active sites .

QSAR Modeling : Correlate structural features (e.g., electron-withdrawing substituents) with activity data from analogous thiazole derivatives. Validate predictions via in vitro assays .

ADMET Prediction : Tools like SwissADME can estimate bioavailability and metabolic stability, guiding prioritization of in vivo studies .

Basic: What analytical techniques confirm the compound’s structure and purity?

Answer:

NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methylsulfonyl at δ 3.2 ppm, thiadiazole carbonyl at δ 165 ppm) .

Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the imine bond) .

HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% by area normalization) .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies?

Answer:

Systematic Substituent Variation : Compare analogs with modified thiadiazole or sulfonyl groups. For example, replacing methylsulfonyl with nitro may alter enzyme inhibition profiles .

Dose-Response Analysis : Test conflicting compounds across multiple concentrations to identify non-linear effects .

Crystallography : Resolve ambiguous binding modes via X-ray diffraction of protein-ligand complexes .

Basic: How to design initial biological activity screenings?

Answer:

In Vitro Assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes .

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced: How to optimize reaction conditions for higher synthetic yield?

Answer:

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for imine formation; DMF may enhance solubility of intermediates .

Catalysis : Use DMAP for esterification steps to reduce side reactions .

Temperature Control : Lower temperatures (0–5°C) minimize thiadiazole ring decomposition during acylations .

Continuous Flow Systems : Improve reaction homogeneity and reduce byproducts in multi-step syntheses .

Basic: What are the stability and solubility considerations for storage?

Answer:

Stability : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the imine bond. Monitor degradation via TLC (silica, ethyl acetate) .

Solubility : The compound is soluble in DMSO (>10 mg/mL) but poorly in water. Use sonication for aqueous buffer preparations .

Advanced: What challenges exist in elucidating metabolic pathways?

Answer:

Metabolite Identification : Use LC-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites. The methylsulfonyl group may resist oxidation .

CYP450 Profiling : Incubate with human liver microsomes + NADPH. Monitor time-dependent depletion via HPLC .

In Vivo Studies : Radiolabel the ethyl acetate moiety (¹⁴C) to track excretion profiles in rodent models .

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